molecular formula C25H28N4O4 B3300038 3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899969-91-6

3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B3300038
CAS RN: 899969-91-6
M. Wt: 448.5 g/mol
InChI Key: PAOKHPJOTHZLBU-UHFFFAOYSA-N
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Description

This compound, also known as Troxipide , is a micro yellow-green clear liquid . It has a molecular formula of C25H28N4O4 and a molecular weight of 448.523.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with three methoxy groups at positions 3, 4, and 5, a piperidin-1-yl group at position 6, and a pyridazin-3-yl group at position 3 .


Physical And Chemical Properties Analysis

This compound is a micro yellow-green clear liquid with a density of 1.18g/cm3 . It has a melting point of 179-182ºC .

Mechanism of Action

Pharmacokinetics

ADME Properties::

Action Environment

Environmental factors, such as pH, food intake, and gut microbiota, may influence the compound’s efficacy and stability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal candidate for studying their function. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide. One area of interest is the development of this compound as a potential therapeutic agent for various diseases. Another area of interest is the study of the specific mechanisms of action of this compound and its potential for modulating various cellular processes. Additionally, the development of new synthesis methods and purification techniques for this compound could lead to improved efficiency and scalability for its use in scientific research.
In conclusion, this compound is a promising compound for scientific research with various potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to significant advancements in the field of scientific research.

Scientific Research Applications

3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide has been extensively studied for its various scientific applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-31-21-15-18(16-22(32-2)24(21)33-3)25(30)26-19-9-7-8-17(14-19)20-10-11-23(28-27-20)29-12-5-4-6-13-29/h7-11,14-16H,4-6,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOKHPJOTHZLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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